methyl N-methoxyoctanimidate
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Overview
Description
Methyl N-methoxyoctanimidate is an organic compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . It is characterized by the presence of a methoxy group and an octanimidate moiety, making it a unique compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-methoxyoctanimidate typically involves the reaction of octanoyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Octanoyl chloride+Methoxyamine hydrochlorideBaseMethyl N-methoxyoctanimidate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Methyl N-methoxyoctanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidates or amides.
Scientific Research Applications
Methyl N-methoxyoctanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl N-methoxyoctanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: Similar structure but with a shorter carbon chain.
N-Methoxy-N-methylpropionamide: Another similar compound with a different carbon chain length.
Uniqueness
Methyl N-methoxyoctanimidate is unique due to its specific carbon chain length and the presence of both methoxy and imidate functional groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl N-methoxyoctanimidate |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12-2)11-13-3/h4-9H2,1-3H3 |
InChI Key |
RBBCCSCOVFKPQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=NOC)OC |
Origin of Product |
United States |
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